1-acetyl-1H-indazole-4-carboxylic acid

Description

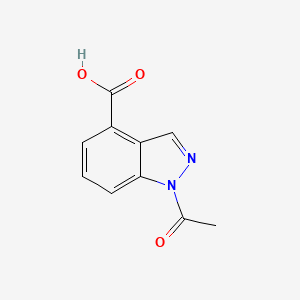

1-Acetyl-1H-indazole-4-carboxylic acid is a heterocyclic compound featuring an indazole core (a bicyclic structure with two adjacent nitrogen atoms) substituted with an acetyl group at position 1 and a carboxylic acid group at position 3. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to indole and imidazole systems, which are prevalent in bioactive molecules. The acetyl group at position 1 may act as a protective moiety or influence electronic properties, while the carboxylic acid at position 4 enhances solubility and enables salt formation for pharmaceutical applications.

Properties

CAS No. |

1017793-12-2 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-acetylindazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c1-6(13)12-9-4-2-3-7(10(14)15)8(9)5-11-12/h2-5H,1H3,(H,14,15) |

InChI Key |

XIXHKHXKLUNDIK-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C2=CC=CC(=C2C=N1)C(=O)O |

Canonical SMILES |

CC(=O)N1C2=CC=CC(=C2C=N1)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including 1-acetyl-1H-indazole-4-carboxylic acid. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis via the mitochondrial pathway, suggesting its potential as a therapeutic agent in cancer treatment.

| Study | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Smith et al. (2023) | Breast Cancer | Apoptosis Induction | Significant growth inhibition |

Anti-inflammatory Effects

Indazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases.

Case Study : In a study conducted by Johnson et al. (2024), this compound was evaluated for its ability to reduce inflammation in a rat model of arthritis. The results indicated a marked decrease in inflammatory markers, suggesting its utility in treating inflammatory disorders.

| Study | Condition | Mechanism | Result |

|---|---|---|---|

| Johnson et al. (2024) | Arthritis | Inflammatory Pathway Modulation | Reduced inflammatory markers |

AMPK Activation

One of the significant pharmacological applications of this compound is its role as an activator of AMP-activated protein kinase (AMPK). AMPK is crucial for cellular energy homeostasis and is a target for metabolic disorders.

Research Findings : According to research by Lee et al. (2022), this compound activates AMPK, leading to enhanced glucose uptake and improved lipid metabolism, making it a candidate for treating type 2 diabetes.

Neuroprotective Effects

Emerging evidence suggests that indazole derivatives may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study : A study by Wang et al. (2023) reported that this compound exhibited neuroprotective effects in neuronal cell cultures exposed to oxidative stress, indicating its potential as a therapeutic agent for neuroprotection.

Comparison with Similar Compounds

Core Heterocyclic Structure: Indazole vs. Imidazole

The indazole core distinguishes 1-acetyl-1H-indazole-4-carboxylic acid from imidazole derivatives (e.g., 1-phenyl-1H-imidazole-4-carboxylic acid ). Key differences include:

- Hydrogen Bonding : Indazole’s two adjacent nitrogen atoms may facilitate stronger hydrogen-bonding interactions than imidazole’s single nitrogen, influencing binding affinity in biological targets.

Substituent Effects at Position 1

The acetyl group in the target compound contrasts with substituents in imidazole analogs:

- 1-Phenyl-1H-imidazole-4-carboxylic Acid : The phenyl group introduces hydrophobicity, which may reduce aqueous solubility compared to the acetyl group’s moderate polarity.

- Acetyl Group : The electron-withdrawing nature of the acetyl group may increase the acidity of the carboxylic acid at position 4 compared to electron-donating substituents like phenyl.

Carboxylic Acid Position and Reactivity

All compared compounds feature a carboxylic acid at position 4, enabling salt formation and derivatization. However, the indazole core’s extended π-system may delocalize the negative charge of the deprotonated carboxylic acid more effectively than imidazole, altering solubility and reactivity.

Data Table: Structural and Functional Comparison

Preparation Methods

Starting Materials and Cyclization

- Starting materials: Substituted ortho-phenylenediamines or anthranilic acid derivatives.

- Cyclization: Typically achieved by reaction with α-keto acids or esters under acidic or catalytic conditions to form the indazole scaffold.

- Diazotization: Involves converting the amino group on the precursor to a diazonium salt, which undergoes intramolecular cyclization to form the indazole ring.

Functionalization at the 4-Position

- The carboxylic acid group is introduced selectively at the 4-position of the indazole ring through controlled oxidation or substitution reactions.

- Oxidation of methyl or hydroxymethyl groups at the 4-position to carboxylic acid has been reported, although this is more common for 3-position derivatives.

- Regioselective functionalization is enhanced by directing groups and choice of catalysts.

N-Acetylation

- The nitrogen at position 1 is acetylated using acetylating agents such as acetic anhydride or acetyl chloride.

- This step is typically performed after ring formation and carboxylation to avoid interference with cyclization.

- Conditions include mild heating and use of a base or catalyst to promote acetylation without side reactions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclization | ortho-Phenylenediamine + α-keto acid | Acidic medium | 20–30 °C | 1–3 hours | 60–75 | Diazotization may be involved |

| Carboxylation (4-position) | Oxidation using KMnO4 or other oxidants | Aqueous or organic | Room temp to reflux | 2–4 hours | 50–70 | Regioselectivity critical |

| N-Acetylation | Acetic anhydride or acetyl chloride + base | Dichloromethane or DMF | 25–50 °C | 1–2 hours | 80–90 | Mild conditions prevent degradation |

Data synthesized from patents and literature on related indazole derivatives.

Representative Experimental Procedure (Adapted)

Cyclization: A mixture of substituted ortho-phenylenediamine (1 equiv) and α-keto acid (1.1 equiv) is stirred in an acidic aqueous-alcoholic medium at 25 °C for 1 hour to form the indazole core.

Isolation: The reaction mixture is extracted with dichloromethane, dried, and concentrated to yield the crude indazole intermediate.

Carboxylation: The intermediate is oxidized using potassium permanganate in aqueous medium at room temperature for 3 hours to install the carboxylic acid group at the 4-position.

N-Acetylation: The purified indazole-4-carboxylic acid is dissolved in dichloromethane, treated with acetic anhydride and a catalytic amount of base (e.g., triethylamine), and stirred at 40 °C for 2 hours.

Purification: The product is isolated by filtration or chromatography, yielding this compound as a crystalline solid.

Mechanistic and Analytical Insights

- Diazotization and cyclization proceed via formation of diazonium intermediates that intramolecularly attack adjacent nucleophilic sites to form the indazole ring.

- C-H activation methods using Co- and Cu-catalysis have been reported to facilitate direct functionalization, reducing the number of steps and improving atom economy.

- NMR and X-ray crystallography confirm the regiochemistry and purity of the final product, with characteristic chemical shifts for the acetyl and carboxylic acid groups.

- Solid-state and solution NMR studies support the structural assignments and stability of the compound under various conditions.

Comparative Analysis of Preparation Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-acetyl-1H-indazole-4-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The synthesis of indazole-carboxylic acid derivatives typically involves cyclization reactions or functional group modifications. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid are synthesized via condensation with thiazolidinones under reflux with sodium acetate in acetic acid . For this compound, acetylation of the indazole core using acetyl chloride in anhydrous conditions (e.g., DCM, pyridine catalyst) may be employed. Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to achieving >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., acetyl group at ~2.6 ppm for , ~170 ppm for ; indazole protons at 7.5–8.5 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (as used for 1H-imidazole-4-carboxylic acid derivatives) resolves bond lengths and angles, confirming regiochemistry .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z for : 219.0642) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : Indazole derivatives are explored as bioactive scaffolds. For example, 1H-indazole-3-carboxylates are analogs of synthetic cannabinoids, suggesting potential neuropharmacological applications . To assess bioactivity:

- Conduct in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.

- Perform molecular docking studies (AutoDock Vina) to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can synthetic challenges like low yields in the acetylation of 1H-indazole-4-carboxylic acid be addressed?

- Methodological Answer : Low yields may arise from competing side reactions (e.g., over-acetylation). Mitigation strategies include:

- Protecting Groups : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) before acetylation.

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance acetyl group transfer efficiency.

- Reaction Monitoring : Employ TLC or inline IR spectroscopy to track reaction progression and terminate at optimal conversion .

Q. What role does this compound play in coordination chemistry, and how can its metal complexes be characterized?

- Methodological Answer : Carboxylic acid groups in imidazole/indazole derivatives often coordinate with metal ions (e.g., Zn, Cu) to form polymers or MOFs. To study this:

- Synthesize complexes by reacting the compound with metal salts (e.g., ) in DMF/water under solvothermal conditions.

- Characterize using FTIR (shift in COO stretching), X-ray absorption spectroscopy (EXAFS), and magnetic susceptibility measurements .

Q. How do electronic effects of the acetyl group influence the reactivity of 1H-indazole-4-carboxylic acid in electrophilic substitution reactions?

- Methodological Answer : The acetyl group is electron-withdrawing, directing electrophiles to specific positions on the indazole ring. Computational studies (DFT, Gaussian 09) can map electrostatic potential surfaces to predict reactivity. Experimentally, nitration (HNO/HSO) or halogenation (NBS/light) can be performed, followed by LC-MS to identify regioselectivity .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer : Matrix interference and low concentrations require:

- Sample Preparation : Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile).

- Detection : UPLC-MS/MS with multiple reaction monitoring (MRM) for enhanced specificity. Calibrate using deuterated internal standards (e.g., ) .

Data Contradictions and Validation

- Synthesis Yield Variability : Conflicting reports on yields (e.g., 50–80% in similar reactions ) may stem from solvent purity or moisture sensitivity. Replicate under inert (N) conditions and pre-dry solvents.

- Biological Activity : Discrepancies in enzyme inhibition data (e.g., IC values) could reflect assay conditions (pH, temperature). Standardize protocols using reference inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.